molecular formula C11H10O4 B14147092 Methyl 4-(acryloyloxy)benzoate CAS No. 4513-48-8

Methyl 4-(acryloyloxy)benzoate

Cat. No.: B14147092
CAS No.: 4513-48-8
M. Wt: 206.19 g/mol
InChI Key: WMJVAKULPHVQAB-UHFFFAOYSA-N
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Description

Methyl 4-(acryloyloxy)benzoate is an ester derivative of benzoic acid featuring an acryloyloxy group at the para position of the aromatic ring and a methyl ester moiety. This compound is structurally characterized by its reactive acrylate group, which enables participation in polymerization reactions, making it valuable in materials science, particularly in liquid crystal elastomers (LCEs) and reactive mesogens . Its molecular formula is C₁₁H₁₀O₄, with a molecular weight of 206.19 g/mol. The acryloyloxy group imparts photo-crosslinking capabilities, allowing the compound to form stable polymer networks under UV light, a property exploited in advanced manufacturing techniques like direct laser writing .

Properties

CAS No.

4513-48-8

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

methyl 4-prop-2-enoyloxybenzoate

InChI

InChI=1S/C11H10O4/c1-3-10(12)15-9-6-4-8(5-7-9)11(13)14-2/h3-7H,1H2,2H3

InChI Key

WMJVAKULPHVQAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(acryloyloxy)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(acryloyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acryloyloxy group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism by which methyl 4-(acryloyloxy)benzoate exerts its effects is primarily through its ability to polymerize. The acryloyloxy group undergoes free-radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and the environment in which they are used .

Comparison with Similar Compounds

Substituent Effects on Gas Separation and Liquid Crystal Behavior

  • 1,4-Phenylene Bis(4-((6-(Acryloyloxy)Hexyl)Oxy)Benzoate) Derivatives (): These liquid crystal (LC) polymers incorporate substituents like cyano, chloro, methyl, and phenyl on the central aromatic core. Compared to this compound, bulkier substituents (e.g., phenyl) increase gas permeability (e.g., He, CO₂) due to enhanced free volume but reduce selectivity (He/CH₄ selectivity drops from 45 to 20 with larger groups) . This compound, lacking such substituents, may exhibit lower permeability but higher selectivity in gas separation membranes.
  • 2-Methyl-1,4-Phenylene Bis(4-(3-(Acryloyloxy)Propoxy)Benzoate) (RM257) (): RM257, a commercial LCE precursor, features two acryloyloxy groups and a methyl substituent. Its bifunctional acrylate structure enables rapid crosslinking, forming anisotropic networks. In contrast, this compound’s monoacrylate structure limits crosslinking density but offers tunability in copolymer systems .

Alkyl Chain Length and Mesophase Stability

  • 4-{[6-(Acryloyloxy)Hexyl]Oxy}Phenyl 4-(Hexyloxy)Benzoate () :
    With a C₆ alkyl spacer, this compound exhibits extended mesophase ranges compared to this compound. The hexyloxy chain enhances solubility in organic solvents and lowers melting transitions, critical for processing LC polymers. This compound’s shorter methyl ester may limit mesophase stability but improves rigidity in crosslinked films .

  • 1,4-Phenylene Bis(4-(10-(Acryloyloxy)Decyloxy)Benzoate) (): This reactive mesogen with C₁₀ chains shows a mesophase transition sequence of Cr 66°C → M1 90°C → M2 130°C → I, highlighting the role of long alkyl chains in stabilizing liquid crystalline phases.

Functional Group Modifications

  • Methyl 4-(Benzyloxy)Benzoate () :
    Replacing the acryloyloxy group with benzyloxy eliminates photoreactivity. This derivative is used in pharmaceuticals and as a synthetic intermediate. The benzyloxy group’s electron-donating nature alters electronic properties, reducing conjugation compared to the electron-withdrawing acryloyloxy group in this compound .

  • This contrasts with this compound’s non-polar acrylate group, which favors van der Waals interactions in polymer matrices .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Features Applications Key Properties References
This compound C₁₁H₁₀O₄ Acryloyloxy, methyl ester LCEs, photo-crosslinking High photoreactivity, moderate Tg
1,4-Phenylene bis(4-((6-(acryloyloxy)hexyl)oxy)benzoate) (Phenyl derivative) C₃₄H₃₄O₁₀ Phenyl, C₆ spacer, bis-acrylate Gas separation membranes High He permeability (≈150 Barrer), low selectivity
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-(hexyloxy)benzoate C₂₈H₃₆O₆ C₆ spacer, hexyloxy Liquid crystals Extended mesophase range, Tm ≈ 60°C
Methyl 4-(benzyloxy)benzoate C₁₅H₁₄O₃ Benzyloxy, methyl ester Pharmaceuticals, LC precursors Electron-donating, non-reactive

Research Findings and Contradictions

  • Gas Permeability vs. Selectivity : shows that larger substituents improve gas permeability but reduce selectivity, suggesting a trade-off in membrane design. This compound’s simpler structure may balance these properties but requires experimental validation .
  • Synthetic Flexibility : this compound’s synthesis (e.g., via esterification of 4-hydroxybenzoic acid derivatives) is more straightforward than multi-step routes for bis-acrylates () or chloropropoxy analogs () .

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